molecular formula C32H50O8 B1204892 Baliospermin CAS No. 66583-56-0

Baliospermin

Cat. No.: B1204892
CAS No.: 66583-56-0
M. Wt: 562.7 g/mol
InChI Key: JGUYJMIAKPTIAH-UHFFFAOYSA-N
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Description

Baliospermin is a phorbol ester-type natural product isolated from the medicinal plant Baliospermum montanum . Recent scientific investigations highlight its potential as a multi-target anti-inflammatory agent . Studies on extracts of B. montanum leaves, from which this compound is derived, have demonstrated significant inhibitory activity against key enzymes in the inflammation pathway, specifically Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) . Furthermore, these extracts effectively suppress the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells, a model for studying inflammation . The roots of B. montanum are traditionally used in Ayurvedic formulations, and the plant contains other phorbol esters such as 12-deoxyphorbol-13-palmitate and montanin . The molecular formula of this compound is C32H50O8 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

66583-56-0

Molecular Formula

C32H50O8

Molecular Weight

562.7 g/mol

IUPAC Name

[5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] dodecanoate

InChI

InChI=1S/C32H50O8/c1-6-7-8-9-10-11-12-13-14-15-22(34)39-30-17-20(3)31(37)21-16-19(2)25(35)32(21,38)27(36)29(18-33)26(40-29)23(31)24(30)28(30,4)5/h16,20-21,23-24,26-27,33,36-38H,6-15,17-18H2,1-5H3

InChI Key

JGUYJMIAKPTIAH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C

Origin of Product

United States

Preparation Methods

Solvent Concentration and Ratio

  • Ethanol concentration : 20–40% (v/v) optimizes solubility of this compound while reducing co-extraction of undesired resins.

  • Solid-to-solvent ratio : 1:4–1:10 (w/v) ensures efficient leaching without excessive solvent use.

  • Extraction cycles : 1–4 reflux cycles (0.5–1.5 hours each) achieve >95% compound recovery.

Post-Extraction Processing

The pooled ethanolic extract is concentrated under reduced pressure (40–50°C) to remove ethanol, yielding a viscous aqueous residue.

Polyamide Resin Adsorption Chromatography

Polyamide resin (80–120 mesh) is employed for preliminary purification:

Adsorption Conditions

  • Resin-to-extract ratio : 1:1–1:3 (w/w) ensures adequate binding capacity.

  • Elution solvent : Acidified ethanol (30–50% ethanol with 1% acetic acid) disrupts hydrogen bonding between this compound and resin, achieving selective elution.

  • Eluent volume : 4–8 bed volumes (BV) remove impurities while retaining this compound.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is critical for obtaining high-purity this compound (>98%):

Two-Phase Solvent System

  • Composition : n-Butanol-acetic acid-water (3:1:4 to 7:3:10 v/v).

  • Stationary phase retention : 70–80% under optimized flow rates (2–10 ml/min) and rotor speeds (750–1,050 rpm).

Fraction Collection

This compound elutes in the lower phase (aqueous-rich), with UV detection at 254 nm guiding fraction collection. Post-concentration and lyophilization yield a white crystalline powder.

Process Optimization and Yield Data

Central Composite Design (CCD) studies highlight the interdependence of extraction variables. Data from three representative protocols are summarized below:

Table 1: Comparative Analysis of this compound Preparation Methods

ParameterExample 1Example 2Example 3
Root quantity (kg)1510
Ethanol concentration40%20%30%
Reflux cycles412
Resin mesh size8012080
HSCCC flow rate (ml/min)23.510
Final purity (%)99.399.198.5

Challenges and Innovations

  • Degradation risks : Prolonged exposure to >50°C during ethanol removal reduces yield by 12–15%.

  • Scalability : HSCCC, while effective, faces throughput limitations; recent adaptations using tandem columns increase daily output by 300%.

  • Green chemistry : Subcritical water extraction (SWE) at 120°C and 20 bar achieves comparable yields (94%) with 40% lower solvent consumption.

Applications in Antileukemic Formulations

This compound’s efficacy against P388 lymphocytic leukemia (IC50: 2.1 µM) necessitates high-purity batches. Oral formulations incorporate absorption enhancers (e.g., sodium caprate) to improve bioavailability by 2.3-fold .

Scientific Research Applications

Pharmacological Properties

Baliospermin exhibits a range of biological activities, making it a subject of interest in medicinal research:

  • Anti-cancer Activity : this compound has shown cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, which is crucial for cancer treatment strategies.
  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the nuclear factor kappa B (NF-κB) pathway, thus decreasing the production of pro-inflammatory cytokines. This property is significant for treating conditions such as arthritis and other inflammatory diseases .
  • Anti-microbial Properties : this compound demonstrates activity against several bacterial and fungal pathogens. It disrupts microbial cell membranes and inhibits essential enzymes, highlighting its potential in combating infections .
  • Hepatoprotective Effects : The compound protects liver cells from damage induced by toxins, enhancing the activity of antioxidant enzymes and reducing lipid peroxidation .
  • Immunomodulatory Activity : Studies have indicated that extracts from this compound can stimulate neutrophil function, enhancing phagocytosis and chemotaxis in human immune cells. This suggests potential applications in boosting immune responses .

Immunomodulatory Effects

A study investigated the effects of aqueous extracts of Baliospermum montanum on human neutrophils. Different concentrations (25, 50, 100 μg/ml) were tested for their impact on phagocytosis and chemotaxis. Results indicated a significant increase in neutrophil activity, suggesting that this compound can enhance immune function effectively .

Anti-inflammatory Activity

Research on the ethyl acetate extracts of Baliospermum montanum leaves demonstrated effective anti-inflammatory properties with an IC50 value of 9.08 μg/ml. The study highlighted the presence of flavonoids and tannins as active constituents responsible for these effects .

Anti-arthritic Properties

An investigation into the ethanolic extract of Baliospermum montanum roots revealed significant anti-arthritic activity in a rat model induced with complete Freund’s adjuvant. Parameters such as paw volume and locomotor activity were measured, showing a marked reduction in inflammation and improvement in mobility .

Data Tables

Pharmacological Activity Mechanism Source
Anti-cancerInduces apoptosis
Anti-inflammatoryInhibits NF-κB pathway
Anti-microbialDisrupts cell membranes
HepatoprotectiveEnhances antioxidant enzyme activity
ImmunomodulatoryStimulates neutrophil function

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Biological Activities Key References
This compound C₃₂H₅₀O₈ 562.75 Baliospermum montanum roots Cytotoxic, anticancer, PKC activation
Montanin C₃₇H₅₈O₉ 650.86 Baliospermum montanum roots Anticancer, tumor inhibition
12-Deoxyphorbol-13-palmitate C₄₀H₆₄O₈ 696.93 Baliospermum montanum roots Unspecified bioactivity (structural analog)
12-Deoxy-5β-hydroxyphorbol-13-myristate C₃₆H₅₈O₉ 638.84 Baliospermum montanum roots Anti-inflammatory, purgative
Phorbol-12-myristate-13-acetate (PMA) C₃₆H₅₆O₈ 616.83 Synthetic/plant sources Tumor promotion, PKC activation (reference compound) N/A

Key Findings:

Structural Variations: this compound and montanin share a tigliane skeleton but differ in ester side chains. Montanin’s larger molecular weight (650.86 vs. 12-Deoxyphorbol derivatives lack hydroxyl groups at the C-12 position, which may reduce PKC activation compared to PMA, a well-studied tumor promoter .

Biological Activities: Cytotoxicity: this compound exhibits selective cytotoxicity against cancer cells, though its potency relative to montanin remains understudied . Anticancer Mechanisms: Both this compound and montanin induce apoptosis in vitro, but montanin’s larger ester chain may enhance membrane permeability . Traditional Use: 12-Deoxy-5β-hydroxyphorbol-13-myristate is linked to anti-inflammatory and purgative effects, aligning with B. montanum’s ethnomedicinal applications .

Research Gaps: Limited comparative studies exist on the PKC activation thresholds of these compounds. The ecological role of these diterpenoids in plant defense and their biosynthetic pathways are poorly characterized .

Biological Activity

Baliospermin, a compound derived from the plant Baliospermum montanum (commonly known as the Indian medicinal plant), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Baliospermum montanum

Baliospermum montanum is a stout under shrub belonging to the Euphorbiaceae family, found in tropical and subtropical regions of the Himalayas. The plant is traditionally used in various medicinal systems for its wide-ranging therapeutic effects, including anti-cancer, anti-microbial, anti-inflammatory, and hepatoprotective activities .

Pharmacological Activities

The biological activity of this compound can be categorized into several key pharmacological actions:

  • Anti-cancer : Exhibits cytotoxic effects against various cancer cell lines.
  • Anti-microbial : Effective against bacteria and fungi, enhancing immune responses.
  • Immunomodulatory : Stimulates phagocytic activity in neutrophils.
  • Hepatoprotective : Protects liver cells from damage caused by toxins such as paracetamol.
  • Anti-diabetic : Helps in regulating blood glucose levels.

Table 1: Summary of Pharmacological Actions

System/OrganAyurvedic AttributePharmacological Action
Nervous SystemVāta haraAnti-convulsant, Anodyne
Digestive SystemDeepanaHepatoprotective, Purgative, Anti-cancer
Circulatory SystemShōtaharaAnti-inflammatory, Hypotensive
Respiratory SystemSvāsaharaAnti-asthmatic
Immune System-Immunomodulatory
SkinKushtaharaAnti-microbial, Wound healing

Immunomodulatory Effects

A study evaluated the immunomodulatory effects of this compound by assessing its impact on neutrophil activity. The aqueous extract significantly enhanced neutrophil locomotion and phagocytosis against Candida albicans, indicating its potential role in boosting innate immune responses .

Table 2: Neutrophil Phagocytosis Results

GroupsConcentration (μg/ml)Mean Number of Neutrophils/Field
Control (Pooled Plasma Serum)-4.85 ± 0.86
B. montanum extract2527.34 ± 1.08 *
B. montanum extract5029.12 ± 1.22 *
B. montanum extract10032.65 ± 1.26 *

Hepatoprotective Activity

A study conducted on the protective effects of Baliospermum montanum extracts against paracetamol-induced hepatotoxicity demonstrated significant liver protection through histopathological examination . The study indicated that treatment with the extracts resulted in reduced liver enzyme levels and improved histological features compared to control groups.

Antimicrobial Activity

Research has shown that extracts from Baliospermum montanum possess notable antimicrobial properties against various pathogens. A comprehensive analysis using GC-MS identified several bioactive compounds responsible for these effects .

Table 3: Identified Compounds and Their Activities

Compound NameBiological Activity
β-SitosterolAntioxidant, hepatoprotective
n-Hexadecanoic AcidAnti-inflammatory, hypocholesterolemic
Propanoic AcidAntioxidant

Q & A

Q. What methodologies are recommended for the initial identification and characterization of Baliospermin in plant extracts?

To identify and characterize this compound, researchers should employ a combination of chromatographic separation (e.g., HPLC, TLC) and spectroscopic analysis (e.g., NMR, MS) . Chromatography isolates the compound from crude extracts, while spectroscopy confirms its structural identity. For novel compounds, elemental analysis and purity assessments (≥95%) are critical . Known compounds require cross-referencing with existing literature data to validate identity. Ensure experimental protocols are detailed to enable reproducibility, including solvent systems, column specifications, and calibration standards.

Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

Optimization should follow a design-of-experiments (DoE) approach , testing variables such as solvent polarity, extraction time, temperature, and plant material particle size. For example:

VariableTested RangeOptimal Condition
SolventEthanol (50–100%)70% Ethanol
Temperature40–80°C60°C
Extraction Time2–12 hours8 hours
Post-extraction, validate yield using gravimetric analysis and purity via HPLC .

Q. What are the foundational steps to establish this compound’s in vitro bioactivity profile?

Begin with cell-based assays targeting hypothesized pathways (e.g., anti-inflammatory, anticancer). Use dose-response experiments (e.g., 0.1–100 µM concentrations) to determine IC₅₀ values. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results across ≥3 independent replicates. Preliminary data should be contextualized against existing literature to identify gaps .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action at the molecular level?

Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : Cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : this compound treatment at IC₅₀ doses.
  • Comparison : Untreated cells or cells treated with a known inhibitor.
  • Outcome : Changes in apoptosis markers (e.g., caspase-3 activation) or gene expression (RNA-seq). Use knockdown/overexpression models to validate target specificity and integrate omics data (proteomics, metabolomics) for pathway mapping .

Q. How can contradictory findings in this compound’s biochemical effects across studies be systematically resolved?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent carriers). To address this:

  • Perform meta-analysis of published data to identify confounding variables.
  • Replicate disputed experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled solvent concentrations).
  • Apply Bayesian statistical models to quantify uncertainty and assess reproducibility .

Q. What experimental strategies are effective for validating this compound’s target interactions in complex biological systems?

Use affinity chromatography or surface plasmon resonance (SPR) to confirm direct binding between this compound and its putative targets (e.g., kinases, receptors). For in vivo validation, employ genetically modified animal models (e.g., knockout mice) to observe phenotypic rescue upon treatment. Cross-validate findings with molecular docking simulations to predict binding affinities and interaction sites .

Q. How can researchers assess this compound’s synergistic effects with other bioactive compounds?

Utilize combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy:

  • CI < 1 : Synergistic effect.
  • CI = 1 : Additive effect.
  • CI > 1 : Antagonistic effect. Test fixed-ratio combinations (e.g., 1:1, 1:2) across multiple concentrations and analyze interactions via isobolograms. Include mechanistic studies (e.g., Western blotting for pathway crosstalk) .

Methodological Considerations

  • Data Integrity : Report raw data, statistical methods (e.g., ANOVA with post-hoc tests), and effect sizes. Use platforms like PRIDE for proteomics data or GEO for transcriptomics to ensure transparency .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal ethics committee approval .

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